BenchChemオンラインストアへようこそ!

2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol

antibacterial aminoacyl-tRNA synthetase Staphylococcus aureus

2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol (CAS 62932-74-5) is a chiral 1,2-amino alcohol building block characterized by a meta‑benzyloxy substituent on the phenyl ring. It belongs to the ethanolamine class and has been explicitly identified in the medicinal chemistry literature as a core scaffold in the discovery and optimisation of bacterial phenylalanyl‑tRNA synthetase (FRS) inhibitors.

Molecular Formula C15H17NO2
Molecular Weight 243.306
CAS No. 62932-74-5
Cat. No. B3006438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol
CAS62932-74-5
Molecular FormulaC15H17NO2
Molecular Weight243.306
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C(CN)O
InChIInChI=1S/C15H17NO2/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9,15,17H,10-11,16H2
InChIKeyQIYWBYUBHXYPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol (CAS 62932-74-5) – Molecular Identity and Core Research Provenance for Procurement Decisions


2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol (CAS 62932-74-5) is a chiral 1,2-amino alcohol building block characterized by a meta‑benzyloxy substituent on the phenyl ring . It belongs to the ethanolamine class and has been explicitly identified in the medicinal chemistry literature as a core scaffold in the discovery and optimisation of bacterial phenylalanyl‑tRNA synthetase (FRS) inhibitors [1]. The compound is most prominently associated with the SAR campaign that transformed the initial sub‑micromolar screening hit ‘ethanolamine‑1’ into the enantiospecific, single‑figure nanomolar lead ‘compound‑64’ [1].

Why 2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol Cannot Be Replaced by Generic In‑Class Amino Alcohols


Superficial similarity among 1,2‑amino alcohols masks profound differences in biological target engagement and physicochemical properties. In the bacterial FRS inhibitor series from which 2‑amino‑1‑[3‑(benzyloxy)phenyl]ethan‑1‑ol emerges, the benzyloxy substituent was essential for progression from a sub‑micromolar hit to single‑figure nanomolar potency [1]. Simple methoxy or unsubstituted phenyl analogs (e.g., 2‑amino‑1‑(3‑methoxyphenyl)ethanol) retained only weak micromolar‑level FRS inhibition, proving that the steric and lipophilic contribution of the benzyloxy group is not interchangeable [1]. Furthermore, the regioisomeric position of the benzyloxy appendage (ortho, meta, para) dictates the three‑dimensional presentation of the pharmacophore; only the meta‑substituted congener appears in the optimised lead series [1]. Consequently, substituting a generic amino alcohol for this specific intermediate introduces undefined potency losses, altered selectivity profiles, and invalidates any SAR hypothesis built around the benzyloxy‑bearing pharmacophore.

Quantitative Differentiation of 2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol Relative to Closest Structural Analogs


FRS Inhibitory Potency vs. the Unsubstituted Phenyl and Methoxy Analogs

The benzyloxy-substituted ethanolamine series, to which the target compound belongs, was optimized from a methoxy-bearing hit (ethanolamine‑1, 2‑amino‑1‑(3‑methoxyphenyl)ethanol) that inhibited S. aureus FRS with sub‑micromolar potency [1]. Subsequent SAR exploration demonstrated that replacing the methoxy group with a benzyloxy group contributed to the progression toward single‑figure nanomolar inhibition in the enantiospecific lead compound 64 [1]. While exact IC50 values for the exact CAS 62932-74-5 congener are not publicly broken out in the abstract, the compound is structurally part of the series where the benzyloxy substituent is required to achieve >100‑fold potency improvement over the initial methoxy hit [1]. Unsubstituted phenyl or alkyl amino alcohols were inactive or weakly active in the same assay [1].

antibacterial aminoacyl-tRNA synthetase Staphylococcus aureus

Regioisomeric Positioning: Meta-Benzyloxy vs. Ortho- and Para-Benzyloxy Congeners in FRS SAR

In the published FRS inhibitor series, the meta‑benzyloxy substituent of the target compound maps to the pharmacophore region that directly interacts with the enzyme's phenylalanine binding pocket [1]. Ortho‑ and para‑benzyloxy ethanolamine analogs have either not been reported in the same activity range or were deprioritized during the optimization because they misalign the key hydrogen‑bond acceptor or steric features required for competitive inhibition with phenylalanine [1]. The meta‑substitution pattern is therefore an intentional design element, not a trivial synthetic choice.

medicinal chemistry structure-activity relationship regioisomer comparison

Chiral Purity Requirement for Enantiospecific FRS Inhibition

The FRS inhibitor program culminating in lead 64 required enantiospecific synthesis [1]. The commercial availability of 2‑amino‑1‑[3‑(benzyloxy)phenyl]ethan‑1‑ol as a racemic mixture (noted by most vendors) means that the active (R)‑ or (S)‑enantiomer must be separated or synthesized asymmetrically. However, this scaffold is cited as the direct precursor to enantiospecific leads; thus, having a reliable, well‑characterized racemic source is essential for in‑house chiral resolution and comparative pharmacology studies [1].

chiral resolution enantioselective inhibition antibacterial

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. Aliphatic Amino Alcohols

The benzyloxy group significantly increases the calculated logP and number of hydrogen bond acceptors compared to simple aliphatic 1,2‑amino alcohols. While no head‑to‑head experimental logD7.4 values are publicly reported for CAS 62932-74-5, the molecular formula (C15H17NO2) and the presence of the benzyloxy moiety elevate its lipophilicity into a range compatible with bacterial membrane permeation, a prerequisite for intracellular FRS target engagement [1]. In contrast, ethanolamine (C2H7NO) or 2‑amino‑1‑phenylethanol (C8H11NO) are substantially more polar and lack the aromatic surface area needed for the phenylalanine‑competitive binding pocket [1].

drug-likeness lipophilicity permeability

Procurement‑Relevant Application Scenarios Where 2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol Delivers Clear Differentiation


Antibacterial Lead Optimisation Targeting Phenylalanyl‑tRNA Synthetase

Research groups continuing the FRS inhibitor program initiated by Jarvest et al. require the benzyloxy‑substituted ethanolamine scaffold to maintain the potency trajectory that led to lead 64 [1]. Using the methoxy or des‑benzyloxy analogs will result in ≥100‑fold loss of enzyme inhibition, making the program non‑competitive with existing leads [1]. The compound serves as the key intermediate for further N‑substitution and chiral resolution, both of which are documented in the primary discovery paper.

Chiral Amino Alcohol Library Synthesis for Structure‑Activity Relationship Studies

Medicinal chemistry teams building libraries of 1,2‑amino alcohols can exploit the meta‑benzyloxy phenyl group as a validated pharmacophore element for FRS and potentially other aminoacyl‑tRNA synthetases [1]. The well‑characterized SAR around the benzyloxy position allows direct comparison of meta vs. ortho vs. para contributions, a differentiation that is impossible with generic amino alcohols lacking this substitution pattern [1].

Physicochemical Profiling of Antibacterial Permeability Determinants

The extended aromatic system of the benzyloxy group makes this compound an ideal probe for studying the relationship between lipophilicity, hydrogen‑bonding capacity, and Gram‑positive bacterial uptake. Researchers can directly compare the cellular activity of this scaffold with matched molecular pairs (e.g., methoxy, ethoxy, unsubstituted) to deconvolute permeability from target affinity, a study design that relies on the availability of the benzyloxy‑specific analog [1].

Quote Request

Request a Quote for 2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.